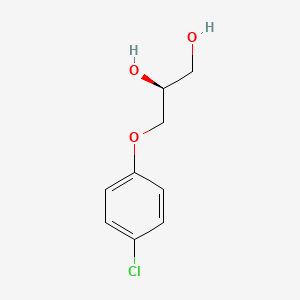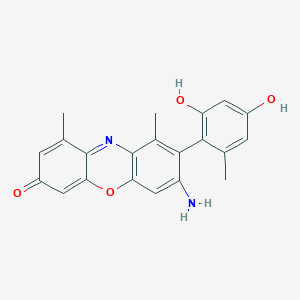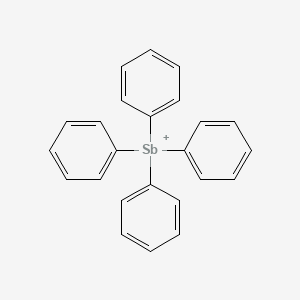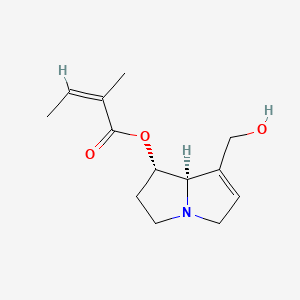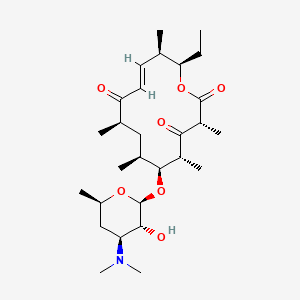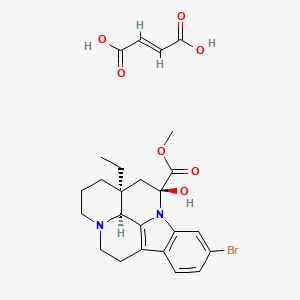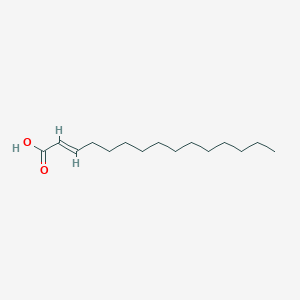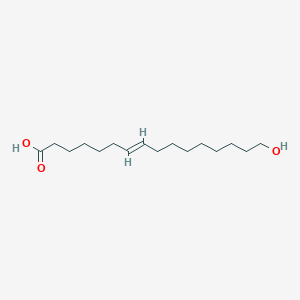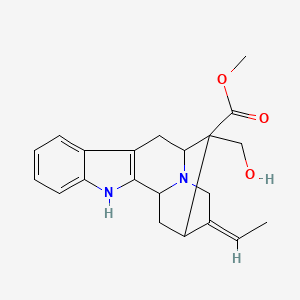
(-)-Polyneuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Polyneuridine is a natural product found in Amsonia orientalis, Rauvolfia volkensii, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Role in Biosynthetic Pathways
(-)-Polyneuridine aldehyde, a key intermediate in the biosynthesis of monoterpene indole alkaloids, plays a critical role in the formation of sarpagan-type, ajmalan-type, and alstophyllan-type alkaloids. It is notable for its instability in solution, leading to rapid decomposition and the formation of various degradation products, including flavopereirine, suggesting an artifactual origin from plant materials (Ahamada, Benayad, Poupon, & Evanno, 2016).
2. Enzyme Characterization
Polyneuridine aldehyde esterase (PNA-esterase), isolated from cell suspension cultures of Rauwolfia serpentina, catalyzes the conversion of the monoterpenoid C (10-) unit to the C (9-) unit during the biosynthesis of sarpagine/ajmaline type alkaloids. This enzyme occupies a key position in the biosynthesis of both alkaloid groups, emphasizing the importance of (-)-Polyneuridine in these pathways (Pfitzner & Stöckigt, 1983).
3. Potential in Alzheimer's Disease Therapy
The indole alkaloid Polyneuridine, extracted from the bark and leaves of Aspidosperma polyneuron, has been studied for its anticholinesterase property, which is relevant for Alzheimer's disease therapy. This research highlights the need for further studies on this alkaloid, particularly as the plant species producing it is at risk of extinction (Silva & Silva, 2021).
4. NMR Spectral Analysis
Nuclear magnetic resonance (NMR) techniques have been used for the structural elucidation of (-)-Polyneuridine, with comprehensive proton and carbon-13 NMR spectra assignments provided through various spectroscopic methods (Lin & Cordell, 1990).
5. Synthesis Research
Research on the stereospecific synthesis of (+)-Polyneuridine and related compounds from commercially available materials highlights the synthetic challenges and achievements in creating these complex alkaloids. These studies provide valuable insights into the synthesis processes of these biologically significant compounds (Yin et al., 2010).
Propiedades
Nombre del producto |
(-)-Polyneuridine |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+ |
Clave InChI |
RCEFXZXHYFOPIE-KGVSQERTSA-N |
SMILES isomérico |
C/C=C/1\CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
SMILES canónico |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Sinónimos |
polyneuridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



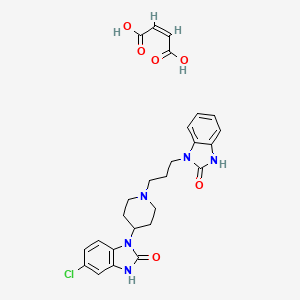
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)

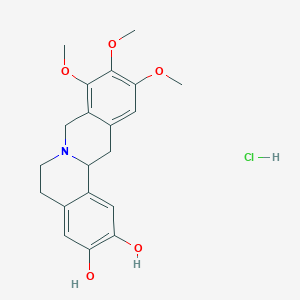
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)
